Triirondodecacarbonyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

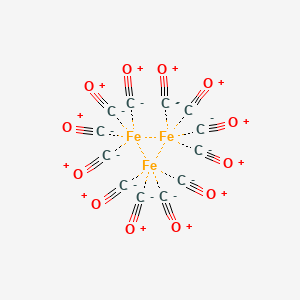

Triirondodecacarbonyl, also known as Dodecacarbonyltriiron or tri-Irondodecacarbonyl, is an organoiron compound with the linear formula Fe3(CO)12 . It has a molecular weight of 503.66 .

Synthesis Analysis

Triirondodecacarbonyl was one of the first metal carbonyl clusters synthesized . It was occasionally obtained from the thermolysis of Fe(CO)5 . The usual synthesis of Fe3(CO)12 starts with the reaction of Fe(CO)5 with base . This is followed by oxidation of the resulting hydrido cluster with acid .Molecular Structure Analysis

Fe3(CO)12 consists of a triangle of iron atoms surrounded by 12 CO ligands . Elucidation of the structure of Fe3(CO)12 proved to be challenging because the CO ligands are disordered in the crystals . Early evidence for its distinctive C2v structure came from Mössbauer spectroscopic measurements .Chemical Reactions Analysis

Solutions of Fe3(CO)12 react with triphenylphosphine to give (triphenylphosphine)iron tetracarbonyl (and some bis(triphenylphosphine)iron tricarbonyl) . Heating Fe3(CO)12 gives a low yield of the carbido cluster Fe5(CO)15C .Physical And Chemical Properties Analysis

Triirondodecacarbonyl is a dark green solid that sublimes under vacuum . It is soluble in nonpolar organic solvents to give intensely green solutions . Most low-nuclearity clusters are pale yellow or orange . Hot solutions of Fe3(CO)12 decompose to an iron mirror, whichApplications De Recherche Scientifique

Structural Analysis

Triiron dodecacarbonyl has been a subject of interest due to its complex structure . The determination of its solid-state structure has been a remarkable illustration of the advances in computational hardware and software packages . X-ray crystallography has been used as a powerful method for elucidating the static structures of complex metal clusters .

Fluxional Behavior Study

The compound is known to be fluxional in the solid state on the NMR time scale . The dynamic process exchanges bridging and terminal carbonyls via rotation of the Fe3 triangle within the polyhedron of carbonyls .

Source of Iron (0)

Triiron dodecacarbonyl is a more reactive source of iron (0) than iron pentacarbonyl . This makes it useful in reactions where a reactive source of iron is required.

Synthesis

Triiron dodecacarbonyl was one of the first metal carbonyl clusters synthesized . It is occasionally obtained from the thermolysis of Fe(CO)5 .

Solubility Study

The compound is soluble in nonpolar organic solvents to give intensely green solutions . This property can be useful in various chemical reactions and processes.

Decomposition Study

Hot solutions of Triiron dodecacarbonyl decompose to an iron mirror, which can be pyrophoric in air . The solid decomposes slowly in air, and thus samples are typically stored cold under an inert atmosphere .

Mécanisme D'action

Triiron dodecacarbonyl, also known as Triirondodecacarbonyl or carbon monoxide;iron, is an organoiron compound with the formula Fe3(CO)12 . It is a dark green solid that sublimes under vacuum and is soluble in nonpolar organic solvents .

Target of Action

The primary targets of Triiron dodecacarbonyl are cyclic thioester ligands . The compound interacts with these ligands, leading to various reactions that result in the formation of different complexes .

Mode of Action

Triiron dodecacarbonyl reacts with cyclic thioester ligands, leading to the cleavage of the C-S bond, which is initiated by the coordination of the S atom to the Fe atom . This reaction produces a known diiron complex .

Biochemical Pathways

The reaction of cyclic thioester ligands with Triiron dodecacarbonyl leads to the scission of the C-S bond . The larger the ring size of the ligand, the more diverse are the bond cleavages . This suggests that the compound affects biochemical pathways involving C-S bonds.

Pharmacokinetics

It is known that the compound is a dark green solid that sublimes under vacuum . It is soluble in nonpolar organic solvents, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the action of Triiron dodecacarbonyl is the formation of different complexes through the cleavage of C-S bonds in cyclic thioester ligands

Action Environment

The action of Triiron dodecacarbonyl is influenced by environmental factors. For instance, the compound sublimes under vacuum and is soluble in nonpolar organic solvents . Additionally, the compound decomposes slowly in air, and thus samples are typically stored cold under an inert atmosphere . These factors can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

carbon monoxide;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.3Fe/c12*1-2;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYRMDDXFDINCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Fe3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triiron dodecacarbonyl | |

CAS RN |

17685-52-8 |

Source

|

| Record name | Dodecacarbonyl iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the molecular formula and weight of Triirondodecacarbonyl?

A1: The molecular formula of Triirondodecacarbonyl is Fe₃(CO)₁₂. Its molecular weight is 391.85 g/mol.

Q2: How can spectroscopic data aid in characterizing Triirondodecacarbonyl?

A2: Spectroscopic techniques like Infrared (IR) spectroscopy and UV-vis spectroscopy offer valuable insights into the structure and bonding of Fe₃(CO)₁₂. [] IR spectroscopy identifies characteristic stretching frequencies of carbonyl (CO) ligands, providing information about the coordination environment of the iron atoms. [, , ] UV-vis spectroscopy reveals electronic transitions within the molecule, offering insights into its electronic structure and reactivity. []

Q3: Can quantum chemical simulations provide information about Triirondodecacarbonyl?

A3: Yes, quantum chemical simulations can be used to investigate the structure and reactivity of Fe₃(CO)₁₂. [] For instance, these simulations can be used to predict the vibrational frequencies of the molecule, which can be compared to experimental IR spectra. [] They can also be used to study the mechanism of reactions involving Fe₃(CO)₁₂. []

Q4: What are the typical reactions Triirondodecacarbonyl participates in?

A4: Fe₃(CO)₁₂ readily undergoes reactions with various ligands, including thiols, disulfides, and selenium or tellurium analogues, to form iron-sulfur cluster complexes. [] It is also known to participate in metal exchange reactions, as observed in its reaction with cyclooctatetraenechromiumtricarbonyl. []

Q5: How does N-methyl-2-pyrrolidone (NMP) influence reactions involving Triirondodecacarbonyl?

A5: NMP acts as an aprotic polar co-solvent and significantly enhances the reaction rate of Fe₃(CO)₁₂ with various ligands. [] Kinetic studies using UV-vis spectroscopy show a tenfold increase in the rate constant for the formation of certain [FeFe] hydrogenase mimics when NMP is present. []

Q6: What is the proposed mechanism for the NMP-mediated enhancement of Triirondodecacarbonyl reactivity?

A6: Research suggests that NMP interacts with Fe₃(CO)₁₂, likely forming a monosubstituted triirondodecacarbonyl (Fe3(CO)11NMP) cluster. [] IR spectroscopy analysis supports the formation of this intermediate. [] Quantum chemical simulations indicate that this interaction disrupts the bridging carbonyl groups (μ-CO) in Fe₃(CO)₁₂, potentially enhancing its reactivity. []

Q7: Does Triirondodecacarbonyl exhibit catalytic activity?

A7: Yes, Fe₃(CO)₁₂ demonstrates catalytic activity in various organic reactions. One notable example is its ability, in combination with indium trichloride (InCl3), to catalyze the selective double hydrosilylation of nitriles using tertiary and secondary silanes. []

Q8: Are there other examples of Triirondodecacarbonyl’s catalytic activity?

A8: Yes, Fe₃(CO)₁₂ can be used to synthesize specific organic compounds. For example, it facilitates the synthesis of methyl 7-oxoheptanoate and methyl 7-oxooctanoate through a nucleophilic acylation reaction with disodium tetracarbonylferrate. [] This reaction involves the use of Fe₃(CO)₁₂ as a starting material to generate the reactive disodium tetracarbonylferrate intermediate. []

Q9: What are the potential applications of Triirondodecacarbonyl and its derivatives?

A9: Fe₃(CO)₁₂ and its derivatives hold promise for various applications. Their ability to form iron-sulfur clusters makes them valuable in mimicking the active sites of [FeFe] hydrogenases, enzymes crucial for hydrogen production and utilization. [] Additionally, their catalytic activity opens avenues for new synthetic routes in organic chemistry. []

Q10: What are the challenges associated with using Triirondodecacarbonyl in practical applications?

A10: One challenge is the sensitivity of Fe₃(CO)₁₂ to air and moisture, which necessitates handling under inert conditions. [, ] Additionally, optimizing reaction conditions and understanding the detailed mechanisms of its reactions are crucial for developing efficient and selective catalytic processes.

Q11: What safety precautions should be taken when handling Triirondodecacarbonyl?

A11: Fe₃(CO)₁₂ should be handled with care as it decomposes into iron and carbon monoxide, a toxic gas, upon heating or exposure to air. [] Appropriate laboratory practices, including the use of a fume hood and personal protective equipment, are crucial when working with this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)